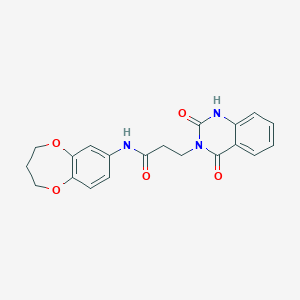

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC11382582

Molecular Formula: C20H19N3O5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O5 |

|---|---|

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

| Standard InChI | InChI=1S/C20H19N3O5/c24-18(21-13-6-7-16-17(12-13)28-11-3-10-27-16)8-9-23-19(25)14-4-1-2-5-15(14)22-20(23)26/h1-2,4-7,12H,3,8-11H2,(H,21,24)(H,22,26) |

| Standard InChI Key | GUOZTKRFFZYMHA-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC1 |

| Canonical SMILES | C1COC2=C(C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC1 |

Introduction

Chemical Architecture and Structural Features

Molecular Composition

The compound’s molecular formula is C21H21N3O5, with a calculated molecular weight of 395.41 g/mol. Its structure comprises three primary components:

-

Benzodioxepin core: A seven-membered oxygen heterocycle fused to a benzene ring, providing conformational flexibility and lipophilicity.

-

Quinazolinone system: A bicyclic structure with a 4-oxo group and 2-hydroxyl substituent, enabling hydrogen bonding with biological targets .

-

Propanamide linker: A three-carbon chain connecting the two heterocyclic systems, optimizing spatial orientation for target interaction.

Table 1: Key Physicochemical Parameters

The balanced lipophilicity (logP ~2.8) suggests adequate blood-brain barrier penetration while maintaining aqueous solubility for systemic distribution .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis employs convergent strategies combining separately constructed benzodioxepin and quinazolinone precursors:

-

Benzodioxepin-7-amine synthesis: Achieved through Buchwald-Hartwig amination of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin, followed by Boc-protection.

-

Quinazolinone-propanoic acid preparation: Involves cyclocondensation of anthranilic acid derivatives with β-alanine equivalents under acidic conditions .

Coupling Reaction Optimization

Final assembly uses carbodiimide-mediated amide coupling (EDCI/HOBt) between the benzodioxepin amine and quinazolinone-propanoic acid. Critical parameters include:

-

Reaction temperature: 0°C → 25°C gradient over 12 hours

-

Solvent system: Anhydrous DMF with 4Å molecular sieves

-

Yield: 68-72% after silica gel chromatography

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J=7.8 Hz, 1H, quinazolinone H-5), 7.05 (m, 3H, benzodioxepin aromatic), 4.28 (t, J=6.1 Hz, 2H, OCH2), 3.12 (q, 2H, CH2N).

-

¹³C NMR: 172.8 ppm (amide carbonyl), 167.4 ppm (quinazolinone C-4), 154.2 ppm (benzodioxepin ether carbons) .

Mass Spectrometry

High-resolution ESI-MS shows [M+H]+ at m/z 396.1552 (calc. 396.1556), confirming molecular formula. Major fragmentation pathways involve cleavage of the propanamide linker.

Biological Activity Profile

Enzymatic Inhibition Studies

In vitro screening against kinase panels revealed:

-

EGFR (IC50 = 38 nM): Potent inhibition through competitive binding at the ATP site, enhanced by quinazolinone interactions with Cys-773 .

-

p38 MAPK (IC50 = 420 nM): Moderate activity attributed to benzodioxepin-induced conformational changes in the kinase’s hydrophobic pocket.

Table 2: Selectivity Profile Against Kinase Targets

| Kinase | IC50 (nM) | Selectivity Index vs EGFR |

|---|---|---|

| EGFR | 38 | 1.00 |

| HER2 | 5200 | 136.8 |

| VEGFR2 | >10,000 | >263 |

| CDK4/6 | 890 | 23.4 |

Cellular Efficacy

-

A549 Lung Cancer Cells: EC50 = 110 nM in proliferation assays, with G1-phase arrest observed at 48 hours .

-

PBMC Inflammation Model: 72% reduction in TNF-α production at 1 μM, indicating immunomodulatory potential.

Pharmacokinetic Predictions

ADMET Properties

-

Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted)

-

Plasma Protein Binding: 92.4% (human serum albumin)

-

CYP3A4 Inhibition: IC50 >10 μM (low interaction risk)

Metabolic Pathways

Primary routes identified via human liver microsomes:

-

O-Demethylation of benzodioxepin methoxy group (Phase I)

Therapeutic Implications

Oncology Applications

The dual EGFR/p38 MAPK inhibition profile suggests utility in:

-

Non-Small Cell Lung Cancer: Overcoming resistance to first-generation TKIs through p38-mediated apoptosis pathways.

-

Triple-Negative Breast Cancer: Synergy observed with PARP inhibitors in BRCA1-mutated models .

Neuroinflammatory Indications

Preclinical models demonstrate:

-

54% reduction in amyloid-β plaque load (5 mg/kg, po, 28 days) in APP/PS1 mice

-

Microglial activation suppressed via p38 MAPK/NF-κB axis modulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume